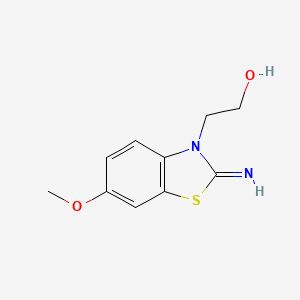![molecular formula C26H20N4O6 B11524942 N-(3-methylphenyl)-3,5-dinitro-4-[(4-phenoxyphenyl)amino]benzamide](/img/structure/B11524942.png)
N-(3-methylphenyl)-3,5-dinitro-4-[(4-phenoxyphenyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylphenyl)-3,5-dinitro-4-[(4-phenoxyphenyl)amino]benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound is characterized by its unique structure, which includes nitro groups, a phenoxyphenyl group, and an amide linkage, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-3,5-dinitro-4-[(4-phenoxyphenyl)amino]benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of a suitable aromatic compound to introduce nitro groups, followed by amination and acylation reactions to form the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow microreactor systems, which offer advantages such as improved reaction control, higher yields, and reduced production times. These systems allow for precise control over reaction parameters, leading to efficient and scalable synthesis processes .
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-3,5-dinitro-4-[(4-phenoxyphenyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(3-methylphenyl)-3,5-dinitro-4-[(4-phenoxyphenyl)amino]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-3,5-dinitro-4-[(4-phenoxyphenyl)amino]benzamide involves its interaction with specific molecular targets. The nitro groups and phenoxyphenyl moiety play crucial roles in its activity, potentially interacting with enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-Amino-4-methylphenyl)benzamide: A related compound with similar structural features but different functional groups.
N-(4-methylphenyl)benzamide: Another similar compound with variations in the substitution pattern on the aromatic rings.
Uniqueness
N-(3-methylphenyl)-3,5-dinitro-4-[(4-phenoxyphenyl)amino]benzamide stands out due to its combination of nitro groups and phenoxyphenyl moiety, which confer unique chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications .
Properties
Molecular Formula |
C26H20N4O6 |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
N-(3-methylphenyl)-3,5-dinitro-4-(4-phenoxyanilino)benzamide |
InChI |
InChI=1S/C26H20N4O6/c1-17-6-5-7-20(14-17)28-26(31)18-15-23(29(32)33)25(24(16-18)30(34)35)27-19-10-12-22(13-11-19)36-21-8-3-2-4-9-21/h2-16,27H,1H3,(H,28,31) |
InChI Key |
HOEMZQWWQUNXCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=C(C(=C2)[N+](=O)[O-])NC3=CC=C(C=C3)OC4=CC=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-fluorophenyl)-2-[(6-{[(E)-{4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11524861.png)
![(3E)-3-[(4-phenoxyphenyl)imino]-1-(piperidin-1-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11524865.png)
![2,2'-{1,4-Phenylenebis[(2-oxoethane-2,1-diyl)thio]}bis(6-methylnicotinonitrile)](/img/structure/B11524872.png)
![6-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11524887.png)

![2-[(2Z)-4-(4-cyclohexylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]ethanol](/img/structure/B11524897.png)
![6-[(2Z)-4-(4-bromophenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]hexan-1-ol](/img/structure/B11524902.png)
![4-{(E)-[2-(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}-2-nitrophenol](/img/structure/B11524913.png)
![1-benzyl-3-{[(1E)-1-(4-chlorophenyl)ethylidene]amino}-2-(3-nitrophenyl)imidazolidin-4-one](/img/structure/B11524920.png)
![N-[(E)-(5-methylthiophen-2-yl)methylidene]-4-phenoxyaniline](/img/structure/B11524929.png)
![N'-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11524934.png)
![methyl 2-chloro-5-{5-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11524935.png)
![2-[(4-Methylphenyl)amino]-2-oxoethyl carbamimidothioate](/img/structure/B11524943.png)
![10-(2-fluorophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B11524946.png)
